molecular formula C10H9NO2 B1355603 3-(2-Cyanophenyl)propanoic acid CAS No. 27916-43-4

3-(2-Cyanophenyl)propanoic acid

Cat. No.: B1355603
CAS No.: 27916-43-4
M. Wt: 175.18 g/mol
InChI Key: ZVPSKABEFALNET-UHFFFAOYSA-N
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Description

3-(2-Cyanophenyl)propanoic acid is an organic compound with the molecular formula C10H9NO2 It is characterized by the presence of a nitrile group (-CN) attached to a phenyl ring, which is further connected to a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Cyanophenyl)propanoic acid typically involves the reaction of 2-bromobenzonitrile with ethyl acrylate in the presence of a base such as potassium carbonate. The reaction proceeds via a Heck coupling mechanism, resulting in the formation of the desired product. The reaction conditions generally include a temperature range of 80-100°C and a reaction time of 12-24 hours.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.

    Reduction: The nitrile group can be reduced to an amine using reagents such as lithium aluminum hydride (LiAlH4).

    Substitution: The aromatic ring can participate in electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Nitrating mixture (HNO3/H2SO4) for nitration, halogens (Cl2, Br2) for halogenation.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary amines.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

3-(2-Cyanophenyl)propanoic acid has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its role in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Comparison with Similar Compounds

  • 3-(4-Cyanophenyl)propanoic acid
  • 3-(2-Ethylphenoxy)propanoic acid
  • 3-(Phenylsulfanyl)propanoic acid
  • 3-(2-Chlorophenyl)propanoic acid

Comparison: 3-(2-Cyanophenyl)propanoic acid is unique due to the position of the nitrile group on the phenyl ring, which influences its reactivity and interaction with other molecules. Compared to its analogs, it may exhibit different chemical and biological properties, making it a valuable compound for specific applications.

Properties

IUPAC Name

3-(2-cyanophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2/c11-7-9-4-2-1-3-8(9)5-6-10(12)13/h1-4H,5-6H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVPSKABEFALNET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CCC(=O)O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80496361
Record name 3-(2-Cyanophenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80496361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27916-43-4
Record name 3-(2-Cyanophenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80496361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A slurry of (Z)-3-(2-cyanophenyl)acrylic acid (Example 323a, 4.75 g) in ethanol (50 mL) was added to 5% Palladium (0.292 g) in ethanol (50 mL) and hydrogenated under 2.0 bar hydrogen pressure for 2 h. The reaction mixture was filtered and the filtrate evaporated to dryness to afford the sub title compound as a solid (4.36 g).
Quantity
4.75 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0.292 g
Type
catalyst
Reaction Step One
Customer
Q & A

Q1: The paper mentions that 3-(2-Cyanophenyl)propanoic acid is a cheap and easily available starting material. What makes this compound synthetically versatile for this specific synthesis?

A1: The structure of this compound possesses several features that lend themselves well to the synthesis of CYM-5442:

  • Presence of a Carboxylic Acid Group: This functional group serves as a handle for various chemical transformations. In the synthesis of CYM-5442, it facilitates the formation of an amide bond, a crucial structural element in the final compound. []
  • Friedel-Crafts Acylation: The presence of the propanoic acid side chain allows for a Friedel-Crafts acylation reaction. This reaction is used to form a cyclic ketone (4-carbonitrile-1-indanone), which is another key intermediate in the synthesis. []

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